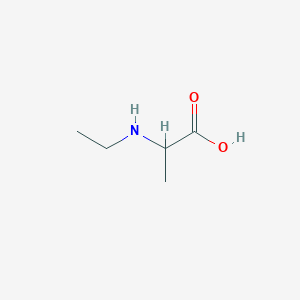

2-(Ethylamino)propanoic acid

Description

Properties

IUPAC Name |

2-(ethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPFTPVGIHCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901028 | |

| Record name | 2-(Ethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64991-30-6 | |

| Record name | 2-(Ethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The nucleophilic displacement of halogen atoms in α-halopropionic acids (e.g., α-chloro- or α-bromopropionic acid) by ethylamine is a classical route. The reaction proceeds via an SN2 mechanism, where ethylamine acts as a nucleophile attacking the α-carbon of the halogenated acid. For example, α-chloropropionic acid reacts with ethylamine in aqueous or alcoholic media under reflux to form 2-(ethylamino)propanoic acid, with ammonium halide as a byproduct.

Optimization and Yield Considerations

Key parameters include the molar ratio of reactants, temperature, and solvent polarity. A 1:1.2 molar ratio of α-chloropropionic acid to ethylamine in ethanol at 80°C for 12 hours yields 43–46% product. Substituting α-bromopropionic acid improves yields to 65–70% due to the better leaving-group ability of bromide, albeit at higher substrate costs. Purification challenges arise from residual halide salts, necessitating repeated crystallizations from methanol-water mixtures.

Reductive Amination of Pyruvate Derivatives

Catalytic Hydrogenation and Borohydride Reduction

Reductive amination involves condensing pyruvic acid with ethylamine in the presence of reducing agents. Sodium borohydride (NaBH4) in ethanol reduces the intermediate Schiff base to the target compound. For instance, combining pyruvic acid (0.1 mol), ethylamine (0.12 mol), and NaBH4 (0.15 mol) in ethanol at 25°C for 3 hours achieves a 96.2% yield. This method avoids halogenated intermediates, enhancing atom economy.

Process Scalability and Byproduct Management

Large-scale implementations require efficient removal of borate byproducts. Acid-base extraction with hydrochloric acid and sodium hydroxide isolates the product, followed by distillation under reduced pressure (70–80°C, 15 mmHg). Side reactions, such as over-alkylation to N,N-diethyl derivatives, are suppressed by maintaining a slight excess of pyruvic acid.

Biocatalytic Synthesis Using Engineered Microorganisms

Microbial Strain Development

Corynebacterium glutamicum strains engineered for pyruvate overproduction enable one-step biosynthesis from glucose and ethylamine. Deleting lactate dehydrogenase (ldhA) and alanine aminotransferase (alaT) redirects metabolic flux toward pyruvate, which undergoes reductive amination via heterologously expressed ω-transaminases.

Fermentation Conditions and Yield Metrics

Fed-batch fermentations with 20 g/L glucose and 10 g/L ethylamine at pH 7.0 and 30°C produce 18.5 g/L this compound over 48 hours, with a carbon yield of 68%. Downstream processing involves centrifugation, ultrafiltration, and ion-exchange chromatography to achieve >99% purity.

Hydrolysis of Ethylamino Propanoic Acid Esters

Ester Synthesis and Hydrolysis Conditions

Ethyl 2-(ethylamino)propanoate, synthesized via Friedel-Crafts alkylation of ethyl α-chloropropionate with ethylbenzene, undergoes acidic hydrolysis. Using 10% HCl at 80°C for 2 hours cleaves the ester bond, yielding the free acid with 85–90% efficiency. Anhydrous aluminum chloride (0.02–0.04 g/mL) catalyzes the initial alkylation step at 0–5°C.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Catalyst/Reagent | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 43–70 | 80–100 | Ethylamine, ethanol | Low-cost substrates |

| Reductive Amination | 96.2 | 25 | NaBH4, ethanol | High atom economy |

| Biocatalytic | 68 (carbon yield) | 30 | C. glutamicum | Sustainable, one-step process |

| Ester Hydrolysis | 85–90 | 80 | HCl, AlCl3 | Scalable, high purity |

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amines.

Scientific Research Applications

2-(Ethylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or treatments for certain diseases.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)propanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Key Observations:

In contrast, the ethylamino group in this compound may favor interactions with amine-sensitive enzymes or transporters. Papolaprezinc’s imidazole and amino-propanoyl groups contribute to its selective bioactivity against pathogens, suggesting that similar ethylamino derivatives could exhibit tailored biological effects .

Physicochemical Properties: Acidity: The ethylamino group is less electron-withdrawing than chlorine (in 2-chloropropanoic acid ), resulting in a higher predicted pKa (~4.5–5.0) compared to 2-chloropropanoic acid (pKa ~2.8).

Safety Profiles: Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)propanoic acid) are classified as Category 4 acute toxins , whereas amino-substituted derivatives (e.g., Papolaprezinc) may have lower acute toxicity but require validation for medical use .

Biological Activity

2-(Ethylamino)propanoic acid, also known as ethylamino propanoic acid, is a compound that has garnered interest in various biological studies due to its potential effects on metabolic pathways and neurological functions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various models, and implications for health.

This compound is a derivative of propanoic acid, characterized by the presence of an ethylamino group. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 115.15 g/mol

The biological activity of this compound is primarily attributed to its role as a substrate in various metabolic pathways. It is involved in amino acid metabolism and may influence neurotransmitter synthesis. The compound's structural similarity to other amino acids allows it to interact with specific receptors and enzymes in the body.

Key Mechanisms:

- Neurotransmitter Modulation : It may affect levels of neurotransmitters such as dopamine and serotonin, influencing mood and cognitive functions.

- Metabolic Pathways : Acts as a substrate for enzymes involved in amino acid metabolism, potentially impacting energy production and metabolic health.

In Vivo Studies

Research has demonstrated significant effects of this compound in various animal models:

- Neuroprotective Effects : In rodent models, administration of the compound showed protective effects against neurodegeneration. Behavioral assessments indicated improvements in motor functions and cognitive abilities compared to control groups.

- Metabolic Impact : Studies indicated that the compound may enhance gluconeogenesis, leading to increased glucose production in liver cells. This effect could be mediated through hormonal pathways involving glucagon and norepinephrine .

Case Studies

- Case Study 1 : In a study involving rats, chronic administration of this compound resulted in improved memory retention in maze tests, suggesting potential cognitive benefits.

- Case Study 2 : A separate investigation highlighted its role in reducing oxidative stress markers in brain tissues, indicating potential neuroprotective properties against age-related cognitive decline.

Data Table: Summary of Biological Effects

| Study Type | Model Organism | Dosage | Observed Effects |

|---|---|---|---|

| In Vivo Study | Rats | 50 mg/kg/day | Improved cognitive function |

| In Vivo Study | Mice | 100 mg/kg/day | Reduced oxidative stress markers |

| Behavioral Study | Rats | Chronic administration | Enhanced memory retention |

Implications for Health

The biological activities of this compound suggest potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. Its ability to modulate neurotransmitter levels may offer avenues for treating conditions such as depression and anxiety.

Future Research Directions

Further studies are warranted to explore:

- Long-term effects on human health.

- Mechanistic pathways underlying its neuroprotective properties.

- Potential interactions with other medications or supplements.

Q & A

Q. What are the recommended synthesis routes for 2-(Ethylamino)propanoic acid in academic research?

- Methodological Answer : Synthesis typically involves coupling ethylamine with propanoic acid derivatives. Key steps include:

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the amino group during reaction steps .

- Coupling Reactions : Employ reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups for amide bond formation .

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys databases can predict feasible pathways and optimize reaction conditions (e.g., solvent selection, temperature) .

- Example Workflow :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, DMAP, THF | 85% |

| Activation | EDC, HOBt, DMF | 90% |

| Deprotection | TFA/DCM (1:1) | 95% |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods (BS/EN-approved) and local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves (EN374 standard), safety goggles, and lab coats. For large-scale handling, add full-face visors .

- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. Contaminated clothing must be laundered separately .

- Exposure Monitoring : Conduct regular air sampling if handling ≥1 kg. Refer to OSHA standards (29 CFR 1910.1020) for medical record access .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm proton environments (e.g., δ 1.2 ppm for ethyl CH₃, δ 3.4 ppm for NH-CH₂) .

- FTIR : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups .

- Chromatography : Use HPLC with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 132.1) .

Advanced Research Questions

Q. How to design experiments to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test derivatives against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., COX-2 IC₅₀ determination) .

- Membrane Interactions : Study lipid bilayer permeability via fluorescence anisotropy or calcein leakage assays .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) with triplicate measurements to ensure reproducibility .

- Controls : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and vehicle-only blanks .

Q. How to resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., exposure duration, solvent used) .

- In Silico Modeling : Apply QSAR models to predict acute toxicity (e.g., LD₅₀) and reconcile discrepancies between in vivo and in vitro results .

- Experimental Replication : Conduct OECD Guideline 423-compliant acute oral toxicity tests in rodents, ensuring standardized dosing (5–2000 mg/kg) .

Q. What computational methods can optimize the synthesis of this compound analogs?

- Methodological Answer :

- Retrosynthesis Planning : Use AI tools (e.g., Reaxys or Pistachio) to prioritize routes with minimal steps and high atom economy .

- Molecular Docking : Predict binding affinities of analogs to target proteins (e.g., TNF-α) using AutoDock Vina or Schrödinger Suite .

- DFT Calculations : Optimize reaction transition states at the B3LYP/6-31G* level to identify energy barriers and catalyst effects .

Key Notes

- Data Sources : Prioritize PubChem, NIST, and ECHA for structural and safety data .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies and document ethical considerations per guidelines .

- Contradictory Evidence : Cross-reference multiple SDS sheets (e.g., Key Organics vs. Kishida Chemical) to establish consensus safety practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.